3-Amino-1-(3,4-difluorophenyl)piperidin-2-one - 1344206-90-1

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one

Catalog Number: EVT-3010619
CAS Number: 1344206-90-1
Molecular Formula: C11H12F2N2O
Molecular Weight: 226.227
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202): This compound, a potent EGFR inhibitor, shares the 3-amino-1-(aryl)piperidine core with 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one. The key difference lies in the presence of a complex pyrazolo[3,4-d]pyrimidine moiety linked to the piperidine nitrogen. []
  • N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691): This compound, a selective Akt inhibitor, also shares the (3,4-difluorophenyl)piperidine moiety but differs in the substitution pattern and the presence of a benzamide group. []
Synthesis Analysis
  • Synthesis of CHMFL-EGFR-202: The synthesis involved a multistep sequence including a Sonogashira coupling and a Buchwald-Hartwig amination to construct the pyrazolo[3,4-d]pyrimidine moiety and a final alkylation step to introduce the piperidine ring. []
  • Synthesis of Hu7691: This compound was synthesized using a structure-based drug design approach. The key step involved a dihedral angle-based design and optimization of the piperidine substituent to enhance selectivity. []
Molecular Structure Analysis
  • CHMFL-EGFR-202: X-ray crystallography showed that this compound forms a covalent bond with Cys797 in the EGFR kinase domain, resulting in potent and irreversible inhibition. []
  • (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122): This molecule, structurally similar to CHMFL-EGFR-202, also targets kinases, exhibiting potent inhibition of FLT3 kinase. []
Chemical Reactions Analysis
  • Alkylation: The secondary amine in the piperidine ring of CHMFL-EGFR-202 can undergo alkylation reactions, as demonstrated in its synthesis. [] This suggests that 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one could potentially undergo similar alkylation reactions.
  • CHMFL-EGFR-202: This compound acts as an irreversible inhibitor of EGFR tyrosine kinase, forming a covalent bond with Cys797 in the ATP binding site. []
  • Hu7691: This compound selectively inhibits Akt isoforms, particularly Akt1 over Akt2, thereby interfering with downstream signaling pathways involved in cell survival and proliferation. []
  • (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122): This analog acts as a potent FLT3 kinase inhibitor, demonstrating significant antiproliferative effects against FLT3-ITD positive AML cancer cell lines. []
  • Cancer: The EGFR and Akt inhibitors discussed [, , ] highlight the potential of compounds containing the 3-amino-1-(aryl)piperidine scaffold as anticancer agents.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor. It exhibits strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits low activity in inducing HaCaT keratinocyte apoptosis while demonstrating excellent anticancer cell proliferation potency. []
  • Relevance: This compound possesses significant structural similarity to 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one. Both compounds share a 3,4-difluorophenyl substituent attached to the piperidine ring. The key difference lies in the substitution pattern on the piperidine ring. Hu7691 features a benzamide group and a methylpyrazole moiety at the 3-position, while the target compound possesses an amino group at the 3-position and a 2-one group within the ring. [] (https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e)

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 acts as a potent and orally available FLT3 kinase inhibitor. It exhibits significant antiproliferative effects against FLT3-ITD positive acute myeloid leukemia (AML) cell lines. []

(3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for treating migraine headaches. []
  • Relevance: Although structurally similar to 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one, this compound incorporates a seven-membered azepan-2-one ring instead of the six-membered piperidin-2-one ring in the target compound. Additionally, the difluorophenyl substituent is located at the 6-position of the azepanone ring and has a 2,3-difluoro substitution pattern, different from the 3,4-difluoro substitution in the target compound. [] (https://www.semanticscholar.org/paper/b49dfe949597ee332f04f350bddaa0fccda5ed59)

Properties

CAS Number

1344206-90-1

Product Name

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one

IUPAC Name

3-amino-1-(3,4-difluorophenyl)piperidin-2-one

Molecular Formula

C11H12F2N2O

Molecular Weight

226.227

InChI

InChI=1S/C11H12F2N2O/c12-8-4-3-7(6-9(8)13)15-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,14H2

InChI Key

HFTDUJSOBILYOC-UHFFFAOYSA-N

SMILES

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.